molecular formula C17H12FN5S B3408283 6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868967-94-6

6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B3408283
CAS RN: 868967-94-6
M. Wt: 337.4 g/mol
InChI Key: UEENKEHETALDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and proteins involved in disease pathways. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its high purity and yield. It is also a versatile compound that can be used in various types of experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its antibacterial and antifungal properties in more detail. Additionally, it may be useful to explore its potential as a fluorescent probe for imaging cellular structures. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has been found to have potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antibacterial and antifungal properties. Additionally, it has been used as a fluorescent probe for imaging cellular structures.

properties

IUPAC Name

6-[(4-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-13-6-4-12(5-7-13)11-24-16-9-8-15-20-21-17(23(15)22-16)14-3-1-2-10-19-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEENKEHETALDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327001
Record name 6-[(4-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

868967-94-6
Record name 6-[(4-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
Reactant of Route 5
6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
Reactant of Route 6
6-((4-Fluorobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.